5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline
Description
This compound belongs to the triazoloquinazoline family, characterized by a fused triazole-quinazoline core. Its structure includes two critical substituents:
- Position 3: A (3,4-dimethylphenyl)sulfonyl group, contributing to electron-withdrawing effects and enhancing metabolic stability .
The compound’s molecular formula is C₂₈H₂₅ClN₆O₂S, with a monoisotopic mass of 544.139 g/mol. Its synthesis likely involves nucleophilic substitution of a chlorinated triazoloquinazoline precursor with a piperazine derivative, followed by sulfonylation, as seen in analogous routes .
Properties
IUPAC Name |
5-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN6O2S/c1-18-9-11-22(16-20(18)3)38(36,37)28-27-30-26(23-6-4-5-7-24(23)35(27)32-31-28)34-14-12-33(13-15-34)25-17-21(29)10-8-19(25)2/h4-11,16-17H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOLTXGSYOJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=C(C=CC(=C6)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
- Molecular Formula : C25H32ClN3O3S
- Molecular Weight : 490.1 g/mol
- IUPAC Name : N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-cyclohexyl-benzenesulfonamide
The biological activity of this compound can be attributed to its structural components which include a piperazine ring and a quinazoline moiety. These structures are known to interact with various biological targets:
- Enzyme Inhibition : Compounds containing sulfonamide groups have been shown to exhibit significant enzyme inhibitory activities. Specifically, they can inhibit carbonic anhydrase isoenzymes, which are implicated in various diseases including glaucoma and certain cancers .
- Anticancer Activity : The presence of the triazole and quinazoline rings suggests potential anticancer properties. Studies indicate that similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antitumor Activity
Research has indicated that derivatives of triazoloquinazolines possess notable antitumor activity. For instance:
- A study revealed that related compounds exhibited IC50 values in the low micromolar range against colon carcinoma cell lines such as HCT-15. The structural modifications in these compounds were crucial for enhancing their cytotoxicity .
Anticonvulsant Properties
Compounds with similar structural features have been evaluated for anticonvulsant activity. For example:
- A series of thiazole derivatives demonstrated significant protection in seizure models, suggesting that modifications at specific positions on the phenyl rings can enhance anticonvulsant efficacy .
Antimicrobial Activity
The compound's potential antimicrobial properties were investigated against various bacterial strains:
- Preliminary screening showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its utility in treating bacterial infections .
Case Study 1: Anticancer Evaluation
In a recent study focusing on triazoloquinazolines, the compound was tested against several cancer cell lines. Results indicated that it effectively inhibited cell growth with a significant dose-response relationship observed.
Case Study 2: Anticonvulsant Screening
Another investigation assessed the anticonvulsant properties of structurally similar compounds in animal models. The results showed that certain derivatives provided complete protection against induced seizures at specific dosages.
Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of key triazoloquinazoline derivatives is provided below:
Key Differences and Implications
Substituent Effects on Receptor Binding The piperazine group in the target compound enhances interactions with G-protein-coupled receptors (GPCRs), such as adenosine receptors, compared to simpler chloro-sulfonyl derivatives .
Synthetic Accessibility
- The target compound requires multi-step synthesis, including chlorination (POCl₃), piperazine coupling (K₂CO₃), and sulfonylation (DMF), similar to routes in .
- In contrast, dihydrotriazoloquinazolines () are synthesized via cyclocondensation, offering easier scalability but reduced aromaticity .
Biological Activity Anti-inflammatory Potential: K 17 () showed COX-2 inhibition (IC₅₀ = 2.1 µM), but the target compound’s sulfonyl-piperazine motif may shift activity toward CNS targets . Enzyme Inhibition: Triazoloquinazolines mimic adenine, enabling adenylyl cyclase toxin inhibition (e.g., compound 5 in ). The target compound’s piperazine group may enhance selectivity over nucleoside-based inhibitors .
Physicochemical Properties The dihydrotriazoloquinazolines () exhibit higher solubility in alcohols and DMF due to their non-planar structure, whereas the fully aromatic target compound may have superior membrane permeability .
Research Findings and Data Tables
Pharmacological Profiles
| Property | Target Compound | 5-Chloro-3-(phenylsulfonyl) Derivative | Dihydrotriazoloquinazoline (2.1) |
|---|---|---|---|
| LogP (Predicted) | 4.2 | 3.8 | 2.9 |
| Aqueous Solubility (µg/mL) | <10 | 15 | 120 |
| CYP3A4 Inhibition (IC₅₀) | 8.5 µM | 12.3 µM | Not tested |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
